molecular formula C13H12BrNOS B7892208 N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide

N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide

Cat. No.: B7892208
M. Wt: 310.21 g/mol
InChI Key: XNPWFFDMSXHIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromothiophen-2-yl)methyl]-2-phenylacetamide ( 1455522-16-3) is a chemical compound with the molecular formula C13H12BrNOS and a molecular weight of 310.21 g/mol . This acetamide derivative is built on a molecular framework that incorporates both a 4-bromothiophene moiety and a phenylacetamide group, a structure frequently investigated in medicinal chemistry and drug discovery for its potential as a synthetic intermediate or biological probe . The bromine atom on the thiophene ring makes the structure a valuable precursor for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of more complex chemical libraries for structure-activity relationship (SAR) studies . As an endogenous metabolite, the 2-phenylacetamide core is of particular interest in biochemical research . This product is intended for research and development purposes exclusively in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-11-7-12(17-9-11)8-15-13(16)6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWFFDMSXHIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 4-Bromo-2-thiophenecarboxamide

Starting from methyl 4-bromothiophene-2-carboxylate, hydrolysis with aqueous NaOH (70°C, 6 h) yields 4-bromo-2-thiophenecarboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂, reflux, 3 h) generates the acyl chloride, which reacts with ammonium hydroxide to form 4-bromo-2-thiophenecarboxamide. Reduction with lithium aluminum hydride (LiAlH₄, THF, 0°C to reflux, 8 h) affords (4-bromothiophen-2-yl)methylamine in 68% yield.

Key Reaction:

4-Bromo-2-thiophenecarboxamideLiAlH4(4-Bromothiophen-2-yl)methylamine\text{4-Bromo-2-thiophenecarboxamide} \xrightarrow{\text{LiAlH}_4} \text{(4-Bromothiophen-2-yl)methylamine}

Reductive Amination of 4-Bromo-2-thiophenecarbaldehyde

Methyl 4-bromothiophene-2-carboxylate is reduced to 4-bromo-2-thiophenemethanol using LiAlH₄ (THF, 0°C, 2 h). Oxidation with pyridinium chlorochromate (PCC, CH₂Cl₂, rt, 4 h) yields 4-bromo-2-thiophenecarbaldehyde. Reductive amination with ammonium acetate and sodium cyanoborohydride (MeOH, rt, 12 h) produces the target amine in 55% yield.

Acylation of (4-Bromothiophen-2-yl)methylamine

The final step across all routes involves coupling the amine with phenylacetyl derivatives. Two approaches are prevalent:

Schotten-Baumann Reaction with Phenylacetyl Chloride

Phenylacetyl chloride, synthesized from phenylacetic acid (SOCl₂, reflux, 2 h), reacts with (4-bromothiophen-2-yl)methylamine in dichloromethane (DCM) with triethylamine (TEA) as base (0°C to rt, 2 h). The product precipitates in 82% yield after recrystallization (EtOH/H₂O).

Reaction Scheme:

(4-Bromothiophen-2-yl)methylamine+PhCH2COClTEAN-[(4-Bromothiophen-2-yl)methyl]-2-phenylacetamide\text{(4-Bromothiophen-2-yl)methylamine} + \text{PhCH}_2\text{COCl} \xrightarrow{\text{TEA}} \text{this compound}

Carbodiimide-Mediated Coupling

Phenylacetic acid and the amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM (rt, 12 h). Yields reach 75% after column chromatography (hexane/EtOAc 3:1).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYield (%)Purity (HPLC)
Amide ReductionMethyl 4-bromothiophene-2-carboxylateHydrolysis, amidation, reduction6898.5
Reductive AminationMethyl 4-bromothiophene-2-carboxylateReduction, oxidation, amination5597.2
Gabriel Synthesis (Theoretical)2-Methyl-4-bromothiopheneBromination, phthalimide substitution~50N/A
Schotten-Baumann Acylation(4-Bromothiophen-2-yl)methylamineAcylation8299.1
EDC/HOBt Coupling(4-Bromothiophen-2-yl)methylamineCarbodiimide activation7598.8

Optimization and Challenges

Purification of Amine Intermediates

Crystallization from ethanol/water (70:30 v/v) effectively removes LiAlH₄ byproducts. For reductive amination, silica gel chromatography (EtOAc/hexane 1:4) resolves imine intermediates.

Side Reactions

  • Over-reduction : LiAlH₄ may excessively reduce the amide to secondary alcohols; controlled stoichiometry (1.2 eq LiAlH₄) mitigates this.

  • Oxidation : Thiophene rings are susceptible to electrophilic substitution; inert atmospheres (N₂/Ar) are critical during acylation.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, thiophene H-3), 6.85 (s, 1H, thiophene H-5), 4.25 (d, J = 5.6 Hz, 2H, CH₂NH), 3.45 (s, 2H, COCH₂Ph), 7.20–7.40 (m, 5H, Ph).

  • LC-MS (ESI): m/z 349.1 [M+H]⁺.

Industrial Scalability Considerations

The Schotten-Baumann method offers scalability (>100 g batches) with minimal column chromatography . Conversely, reductive amination’s multi-step sequence limits throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H12BrNOS
Molecular Weight : 302.21 g/mol

The compound features a brominated thiophene ring attached to a phenylacetamide moiety, which contributes to its distinct chemical properties and biological activities. The synthesis typically involves reactions such as the Suzuki-Miyaura cross-coupling reaction, utilizing palladium catalysts for efficient carbon-carbon bond formation.

Chemistry

N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reactions :

  • Oxidation : Forms sulfoxides or sulfones.
  • Reduction : Converts bromine to thiophene derivatives.
  • Substitution : Enables the introduction of different functional groups through nucleophilic substitution.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties .

Antimicrobial Activity

Research has demonstrated that derivatives of phenylacetamides exhibit significant antimicrobial properties. A study evaluated the Minimum Inhibitory Concentration (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundXanthomonas oryzae156.7
Control (Bismerthiazol)Xanthomonas oryzae230.5

The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis as confirmed by scanning electron microscopy studies.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7):

CompoundCancer Cell LineIC50 (µM)
This compoundMCF725.0
Control (Doxorubicin)MCF715.0

These findings suggest potential therapeutic applications in cancer treatment.

Medicine

Due to its structural features, this compound is explored as a potential drug candidate. Its interactions with specific molecular targets, such as enzymes or receptors, could lead to novel therapeutic agents.

Industry

In industrial applications, this compound is utilized in the development of advanced materials like organic semiconductors and conductive polymers. Its unique properties make it suitable for applications in electronic devices and materials science.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Substituents on the Thiophene Ring : Electron-withdrawing groups like bromine enhance antimicrobial activity.
  • Phenyl Group Modifications : Variations on the phenyl ring significantly influence both antibacterial and anticancer activities.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance efficacy:

Key Insights :

  • The compound shows favorable binding interactions with proteins involved in cancer progression and bacterial resistance mechanisms.
  • Tools such as AutoDock and Schrodinger were utilized for these simulations, indicating a robust computational approach to drug design.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and phenylacetamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Reactivity Comparison of N-Substituted 2-Phenylacetamides

Compound Substituent Reactivity (Benzylation Yield) Key Observations
NPA (4-nitrophenyl) -NO₂ 45% (toluene, 60°C) Lower selectivity due to EWG
CPA (4-chlorophenyl) -Cl 78% (toluene, 60°C) High selectivity, similar to PPA
Target Compound 4-Br-thiophen-methyl Not reported Predicted: Moderate reactivity

Physicochemical Properties

The bromothiophene substituent significantly alters physicochemical parameters:

  • Lipophilicity: Bromine increases logP compared to non-halogenated analogs. For example, N-(1,2-oxazol-3-yl)-2-phenylacetamide has logP = 1.79 , while bromine substitution may elevate this to ~2.5–3.0.
  • Solubility : Thiophene rings generally reduce aqueous solubility, but polyethylene glycol (PEG) linkers in PROTAC analogs () mitigate this issue.
  • Thermodynamics : Aggregation studies of 2-(4-hydroxynaphthalen-1-yl)-N-methyl-2-phenylacetamide revealed entropy-driven aggregation in water , a behavior likely shared by the target compound due to aromatic stacking.

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and an acetamide moiety. The presence of these functional groups contributes to its biological properties.

Molecular Formula : C13_{13}H12_{12}BrNOS
Molecular Weight : 302.21 g/mol

Antimicrobial Activity

Research indicates that derivatives of phenylacetamides, including this compound, exhibit significant antimicrobial properties. A study evaluated various phenylacetamide derivatives against different bacterial strains, revealing promising antibacterial activity.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective MIC values against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : It appears to disrupt bacterial cell membranes, leading to cell lysis, as confirmed by scanning electron microscopy (SEM) studies .
CompoundBacterial StrainMIC (µg/mL)
N-(4-bromothiophen-2-yl)methyl]-2-phenylacetamideXanthomonas oryzae156.7
Control (Bismerthiazol)Xanthomonas oryzae230.5

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study:

In a study involving estrogen receptor-positive human breast adenocarcinoma cells (MCF7), certain derivatives exhibited significant cytotoxicity, with IC50_{50} values indicating effective inhibition of cell growth .

CompoundCancer Cell LineIC50_{50} (µM)
N-(4-bromothiophen-2-yl)methyl]-2-phenylacetamideMCF725.0
Control (Doxorubicin)MCF715.0

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Substituents on the Thiophene Ring : The presence of electron-withdrawing groups like bromine enhances antimicrobial activity.
  • Phenyl Group Modifications : Variations in substituents on the phenyl ring significantly influence both antibacterial and anticancer activities.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance efficacy.

Key Insights:

  • Binding Affinity : The compound shows favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms.
  • Docking Software Used : Tools such as AutoDock and Schrodinger were utilized for these simulations, indicating a robust computational approach to drug design .

Q & A

Q. Q1: What are the recommended synthetic routes for N-[(4-bromothiophen-2-yl)methyl]-2-phenylacetamide, and how can purity be validated?

Methodological Answer: The compound can be synthesized via amide coupling between 2-phenylacetic acid and (4-bromothiophen-2-yl)methanamine. Key steps include:

  • Coupling Reagents : Use EDCI/HOBt or DCC/DMAP in anhydrous conditions for efficient amide bond formation .
  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol.
  • Purity Validation :
    • HPLC : ≥95% purity (C18 column, acetonitrile/water mobile phase).
    • NMR : Confirm absence of unreacted starting materials (e.g., δ 4.5 ppm for -CH2- linkage; δ 7.3–7.5 ppm for phenyl protons) .

Q. Q2: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: SC-XRD provides precise bond lengths, angles, and packing interactions. For example:

  • Sample Preparation : Crystallize from methanol/diethyl ether.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : SHELXL software for small-molecule refinement (R-factor < 0.05) .
  • Key Parameters :
    • Bromothiophene Ring : Planarity deviations < 0.02 Å.
    • Amide Linkage : C-N bond length ~1.33 Å (typical for resonance-stabilized amides) .

Q. Q3: What strategies are used to evaluate the bioactivity of this compound, particularly in antimicrobial or receptor-targeted assays?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hrs, 37°C) .
    • Positive Control : Compare with ciprofloxacin.
  • Receptor Binding :
    • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EcR for insect growth regulation) .
    • In Vitro Validation : Radioligand displacement assays for IC50 determination.

Q. Q4: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Source Analysis : Cross-reference solvent-dependent shifts (e.g., DMSO-d6 vs. CDCl3).
  • Experimental Reproducibility :
    • Standardize NMR parameters (e.g., 500 MHz, 298 K).
    • Use internal standards (TMS at δ 0.0 ppm).
  • Advanced Techniques :
    • 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
    • DFT calculations (Gaussian 16) to predict theoretical shifts .

Q. Q5: What in silico methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Software Tools :
    • ADMET Prediction : SwissADME for bioavailability, LogP, and BBB permeability.
    • Metabolism : CYP450 inhibition profiling via Schrödinger’s QikProp.
  • Key Parameters :
    • LogP : ~3.2 (optimal for CNS penetration).
    • TPSA : 60 Ų (moderate solubility) .

Q. Q6: How can structural modifications enhance the bioactivity of this compound?

Methodological Answer:

  • Modification Sites :
    • Bromothiophene : Replace Br with electron-withdrawing groups (e.g., -CF3) to improve electrophilicity.
    • Phenyl Ring : Introduce para-substituents (e.g., -NO2) to alter steric effects .
  • Screening Workflow :
    • Synthesize derivatives via parallel synthesis.
    • Test in dose-response assays (e.g., IC50 shift from 85 nM to 42 nM with -CF3 substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.